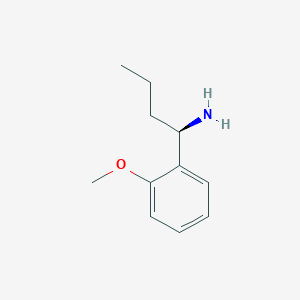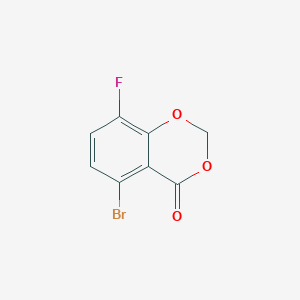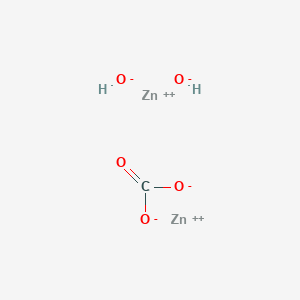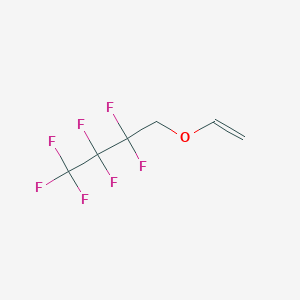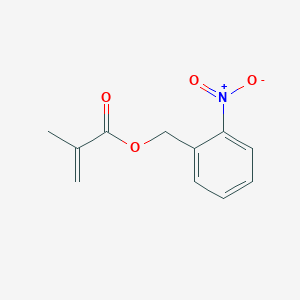
(2-Nitrophenyl)methyl 2-methylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Nitrophenyl)methyl 2-methylprop-2-enoate is an organic compound with the molecular formula C({11})H({11})NO(_{4}). It is characterized by the presence of a nitrophenyl group attached to a methyl 2-methylprop-2-enoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitrophenyl)methyl 2-methylprop-2-enoate typically involves the esterification of (2-nitrophenyl)methanol with methacrylic acid or its derivatives. One common method includes the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction . The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
化学反応の分析
Types of Reactions
(2-Nitrophenyl)methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH({4})).
Substitution: Sodium methoxide (NaOCH(_{3})) in methanol.
Major Products
Reduction: (2-Aminophenyl)methyl 2-methylprop-2-enoate.
Hydrolysis: 2-Methylprop-2-enoic acid and (2-nitrophenyl)methanol.
科学的研究の応用
(2-Nitrophenyl)methyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the production of polymers and other materials due to its reactive ester group.
作用機序
The mechanism of action of (2-Nitrophenyl)methyl 2-methylprop-2-enoate in biological systems involves its interaction with specific enzymes or receptors. For instance, as an inhibitor of PqsD, it binds to the active site of the enzyme, preventing the synthesis of quorum sensing molecules in bacteria . This disruption in cell-to-cell communication can inhibit biofilm formation and reduce bacterial virulence.
類似化合物との比較
(2-Nitrophenyl)methyl 2-methylprop-2-enoate can be compared with other nitrophenyl esters and methacrylate derivatives:
(2-Nitrophenyl)methyl methacrylate: Similar in structure but lacks the methyl group on the prop-2-enoate moiety.
(4-Nitrophenyl)methyl 2-methylprop-2-enoate: The nitro group is positioned differently on the phenyl ring, which can affect its reactivity and biological activity.
Methyl 2-methylprop-2-enoate: Lacks the nitrophenyl group, making it less reactive in certain substitution reactions.
The unique combination of the nitrophenyl and methacrylate groups in this compound provides distinct chemical and biological properties that are not observed in its analogs .
特性
CAS番号 |
49594-71-0 |
|---|---|
分子式 |
C11H11NO4 |
分子量 |
221.21 g/mol |
IUPAC名 |
(2-nitrophenyl)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H11NO4/c1-8(2)11(13)16-7-9-5-3-4-6-10(9)12(14)15/h3-6H,1,7H2,2H3 |
InChIキー |
WBBKYDCLZKGNSD-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OCC1=CC=CC=C1[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid](/img/structure/B12083770.png)
![(8S,9S,13S,14S,17S)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12083779.png)
![3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutan-1-amine](/img/structure/B12083781.png)
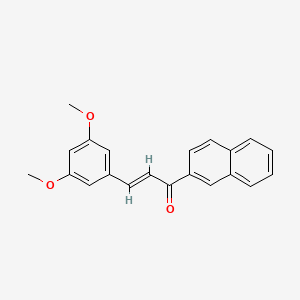
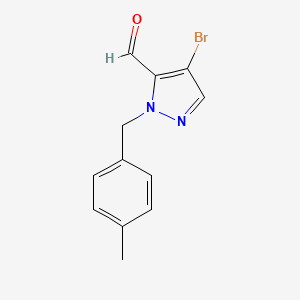
![2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine](/img/structure/B12083799.png)
